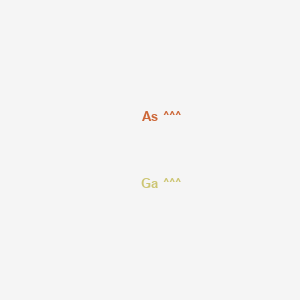

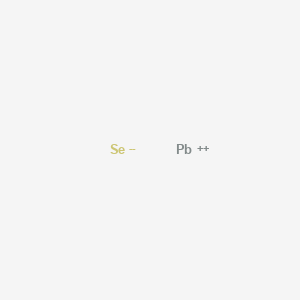

Lead(2+);selenium(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lead(II) selenide, also known as PbSe, is a semiconductor material. It forms cubic crystals of the NaCl structure and has a direct bandgap of 0.27 eV at room temperature . It is a grey solid used for the manufacture of infrared detectors for thermal imaging .

Synthesis Analysis

Lead(II) selenide may be formed by direct reaction between its constituent elements, lead and selenium . Selenium nanoparticles can be synthesized by physical, chemical, and biological methods .Molecular Structure Analysis

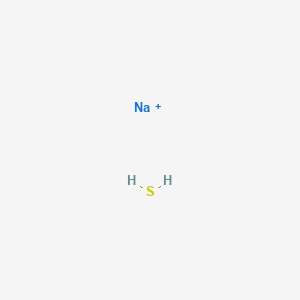

Lead(II) selenide forms cubic crystals of the NaCl structure . The oxidation number of lead in lead selenide is 2 . Selenium exists in two forms: inorganic (selenite and selenate) and organic (selenomethionine and selenocysteine) .Chemical Reactions Analysis

Lead(II) ions can react with hydroxide ions to form lead(II) hydroxide, a precipitate . If more sodium hydroxide solution is added, the precipitate redissolves, forming colorless sodium plumbate (II) solution .Physical And Chemical Properties Analysis

Lead(II) selenide has a molar mass of 286.16 g/mol and a melting point of 1,078 °C . Selenium is found in the form of both crystalline and amorphous polymorphic structures in nature .Mechanism of Action

Selenium is a part of selenoproteins and selenocompounds within the human body, playing a critical role in reproduction, DNA synthesis, thyroid hormone, metabolism, and protection from infections and oxidative damage . Selenium’s main mechanism of action involves its interaction with selenoproteins, which include antioxidant enzymes like GPxs and thioredoxin reductases (TrxRs) .

Safety and Hazards

Selenium is a naturally occurring substance that is toxic at high concentrations but is also a nutritionally essential element . Hydrogen selenide is the most acutely toxic selenium compound . Acute exposure to elemental selenium, hydrogen selenide, and selenium dioxide by inhalation results primarily in respiratory effects .

properties

IUPAC Name |

lead(2+);selenium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pb.Se/q+2;-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGGDCHDBVLBAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se-2].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbSe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433220 |

Source

|

| Record name | Lead selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12069-00-0 |

Source

|

| Record name | Lead selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.